4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one
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Overview
Description
4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyrimidine-2-amine with a suitable alkylating agent under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is often synthesized by reacting an appropriate diol with ammonia or an amine in the presence of a catalyst.
Coupling Reactions: The piperazine and morpholine rings are then coupled using a carbonylating agent such as phosgene or triphosgene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)morpholin-3-one
- 4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)thiazolidin-3-one
Uniqueness
4-Benzyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)morpholin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-benzyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-18-15-28-14-17(25(18)13-16-5-2-1-3-6-16)19(27)23-9-11-24(12-10-23)20-21-7-4-8-22-20/h1-8,17H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTOBEAVQOSHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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